4-Hydrazinylpiperidine dihydrochloride chemical properties
4-Hydrazinylpiperidine dihydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Hydrazinylpiperidine Dihydrochloride. Due to the limited availability of public domain data for this specific compound, this document synthesizes information from supplier data, computational predictions for the free base, and established chemical principles for related compounds.
Chemical and Physical Properties
Quantitative data for 4-Hydrazinylpiperidine Dihydrochloride is sparse in publicly accessible literature. The following table summarizes the available information for the dihydrochloride salt and the computed properties for its free base, 4-Hydrazinylpiperidine.
| Property | Value | Source |
| Chemical Name | 4-Hydrazinylpiperidine Dihydrochloride | N/A |
| Synonyms | piperidine, 4-hydrazino-, dihydrochloride | [1] |
| CAS Number | 380226-98-2 | N/A |
| Molecular Formula | C₅H₁₅Cl₂N₃ | N/A |
| Molecular Weight | 188.10 g/mol | N/A |
| Appearance | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Computed Properties for 4-Hydrazinylpiperidine (Free Base, CAS: 158438-49-4)
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | [1] |
| Molecular Weight | 115.18 g/mol | [1] |
| XLogP3-AA | -0.8 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 115.110947427 Da | [1] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis starts from N-Boc-4-piperidone, a commercially available starting material. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing side reactions.
Step 1: Reductive Amination to form N-Boc-4-hydrazinylpiperidine.
N-Boc-4-piperidone is reacted with hydrazine hydrate in the presence of a reducing agent. A common method for this transformation is reductive amination.
Step 2: Deprotection and Salt Formation.
The Boc protecting group is removed under acidic conditions. Treatment with an excess of hydrochloric acid will yield the desired 4-Hydrazinylpiperidine Dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Materials:
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N-Boc-4-piperidone
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Hydrazine hydrate
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Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Hydrochloric acid (concentrated and as a solution in a suitable solvent, e.g., diethyl ether or dioxane)
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Sodium bicarbonate (NaHCO₃) solution
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Diethyl ether
Procedure:
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Reductive Amination:
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To a solution of N-Boc-4-piperidone (1 equivalent) in dichloromethane (DCM), add hydrazine hydrate (1.2 equivalents).
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Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate.
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Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-hydrazinylpiperidine.
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Purify the crude product by column chromatography on silica gel if necessary.
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Deprotection and Salt Formation:
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Dissolve the purified N-Boc-4-hydrazinylpiperidine in a minimal amount of methanol or diethyl ether.
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Cool the solution in an ice bath.
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Add a solution of hydrochloric acid in diethyl ether or dioxane (excess, >2 equivalents) dropwise with stirring.
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A precipitate should form. Continue stirring in the ice bath for 30-60 minutes.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold diethyl ether.
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Dry the solid under vacuum to yield 4-Hydrazinylpiperidine Dihydrochloride.
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Reactivity and Stability
Detailed experimental studies on the reactivity and stability of 4-Hydrazinylpiperidine Dihydrochloride are not available. However, based on its structure, the following can be inferred:
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Hydrazine Moiety: The hydrazine group is expected to be reactive. It can act as a nucleophile and can be oxidized. It is a key functional group for the formation of hydrazones with aldehydes and ketones.
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Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. The secondary amine in the free base is basic.
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Dihydrochloride Salt: As a dihydrochloride salt, the compound is expected to be a crystalline solid and more stable towards oxidation than the free base. It is likely to be soluble in water and polar protic solvents.
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Incompatibilities: Should be considered incompatible with strong oxidizing agents and strong bases.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Hydrazinylpiperidine Dihydrochloride with CAS number 380226-98-2 indicates the following hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
General safety precautions for handling hydrazine derivatives should be followed:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
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Store in a tightly closed container in a cool, dry place.
Potential Applications in Drug Development
The 4-hydrazinylpiperidine scaffold is of interest to medicinal chemists. The hydrazine group can be used as a linker or can be incorporated into various heterocyclic systems. Piperidine moieties are common in many approved drugs due to their favorable pharmacokinetic properties. The combination of these two functional groups makes 4-Hydrazinylpiperidine Dihydrochloride a potentially useful building block for the synthesis of novel compounds with a wide range of biological activities.
Visualizations
Proposed Synthetic Workflow for 4-Hydrazinylpiperidine Dihydrochloride
Caption: Proposed two-step synthesis of 4-Hydrazinylpiperidine Dihydrochloride.
